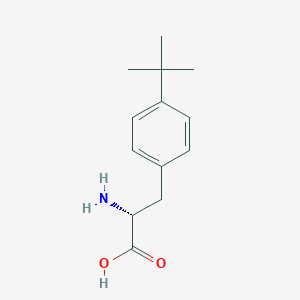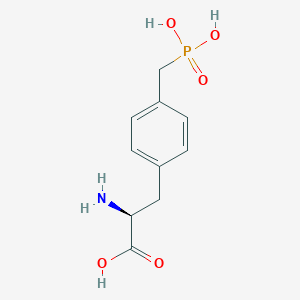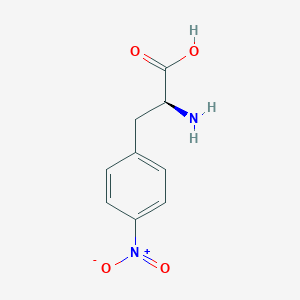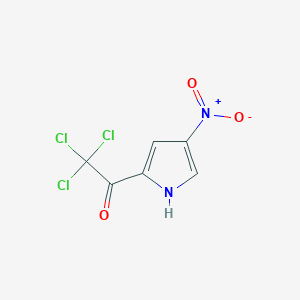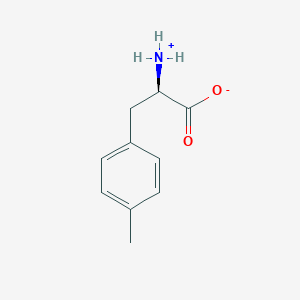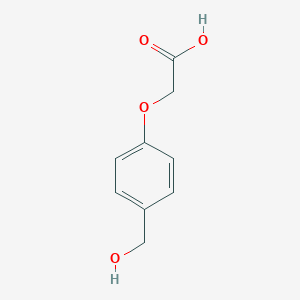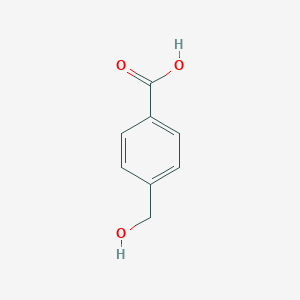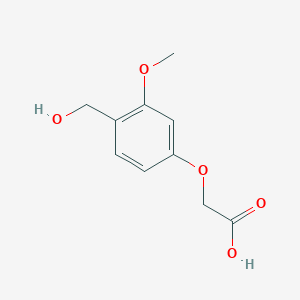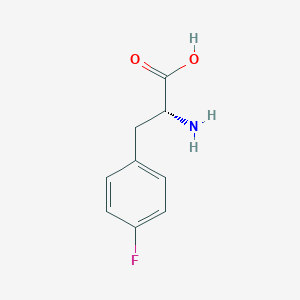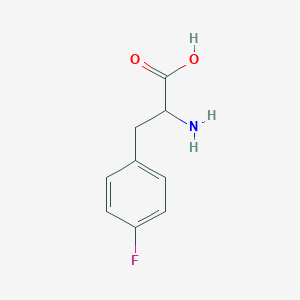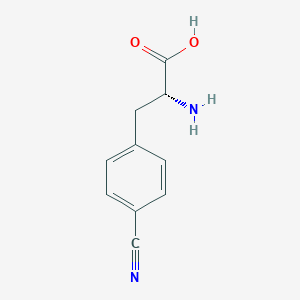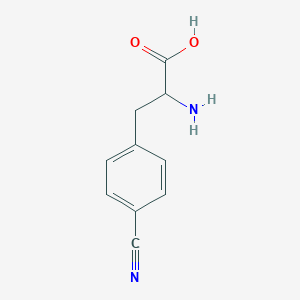
3-Methoxy-D-Phenylalanine
Overview
Description
3-Methoxy-D-Phenylalanine is a derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring of the phenylalanine structure
Mechanism of Action
Target of Action
3-Methoxy-D-Phenylalanine is a derivative of D-Phenylalanine, an essential aromatic amino acid . The primary targets of D-Phenylalanine are Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . .
Mode of Action
It can be inferred from the mode of action of d-phenylalanine, which involves interaction with its targets, leading to changes in the biochemical pathways .
Biochemical Pathways
D-phenylalanine, the parent compound, is known to be involved in several biochemical pathways . It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Pharmacokinetics
The pharmacokinetic properties of d-phenylalanine, such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance, are known . These properties can impact the bioavailability of the compound.
Result of Action
The parent compound, d-phenylalanine, is known to have effects on the human body, including being a precursor to several important compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds. Factors such as light, temperature, water availability, and pH can affect the biosynthesis and stability of compounds . .
Biochemical Analysis
Biochemical Properties
3-Methoxy-D-Phenylalanine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid. This interaction is crucial for the biosynthesis of various secondary metabolites, including flavonoids and lignin . Additionally, this compound can interact with tyrosine hydroxylase, an enzyme involved in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine . These interactions highlight the compound’s role in essential metabolic pathways.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the synthesis of catecholamines in neurons, thereby impacting neurotransmitter levels and neuronal activity . Additionally, this compound can influence the expression of genes involved in the phenylpropanoid pathway, leading to the production of bioactive compounds with antioxidant and anti-inflammatory properties . These effects underscore the compound’s potential in modulating cellular functions and responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. The compound can bind to the active sites of enzymes such as phenylalanine ammonia-lyase and tyrosine hydroxylase, thereby influencing their catalytic activities . Additionally, this compound can act as a substrate for these enzymes, leading to the production of downstream metabolites. The compound’s ability to modulate enzyme activities and gene expression highlights its potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical assays . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to enhance catecholamine synthesis and improve cognitive function . At high doses, this compound can induce oxidative stress and mitochondrial dysfunction, leading to adverse effects such as neurotoxicity and hepatic damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid and catecholamine biosynthesis pathways. The compound is converted to trans-cinnamic acid by phenylalanine ammonia-lyase, which is further metabolized to various bioactive compounds . Additionally, this compound can be hydroxylated by tyrosine hydroxylase to produce catecholamines . These metabolic pathways underscore the compound’s role in producing essential metabolites and regulating metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can interact with binding proteins that regulate its localization and accumulation. These interactions are crucial for ensuring the compound’s availability for biochemical reactions and cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized to the cytoplasm, where it interacts with enzymes involved in the phenylpropanoid and catecholamine biosynthesis pathways . Additionally, this compound can be targeted to the endoplasmic reticulum, where it participates in the synthesis of secondary metabolites . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular metabolism and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-D-Phenylalanine typically involves the use of phenylalanine as a starting material. One common method includes the methylation of the hydroxyl group on the benzene ring of phenylalanine. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized using continuous flow processes. Immobilized phenylalanine ammonia lyase enzymes are employed to catalyze the amination of substituted cinnamic acids, resulting in high yields and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated phenylalanine derivatives.
Scientific Research Applications
3-Methoxy-D-Phenylalanine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds
Comparison with Similar Compounds
3,4-Dimethoxy-L-Phenylalanine: A derivative with two methoxy groups on the benzene ring.
3-Bromo-4-Methoxy-Phenylalanine: A derivative with a bromine and a methoxy group on the benzene ring
Comparison: 3-Methoxy-D-Phenylalanine is unique due to its single methoxy substitution, which imparts distinct chemical and biological properties. Compared to 3,4-Dimethoxy-L-Phenylalanine, it has a simpler structure, making it easier to synthesize and study. The presence of a single methoxy group also allows for more targeted modifications and applications in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGLOBWOMUGQB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439576 | |
| Record name | 3-Methoxy-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145306-65-6 | |
| Record name | 3-Methoxy-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




